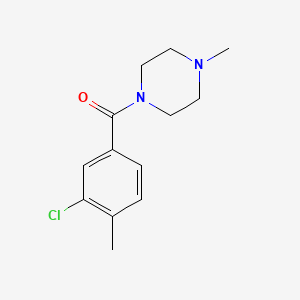![molecular formula C16H16N2O3 B5801063 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione, also known as PP2, is a small molecule inhibitor of Src-family kinases. Src-family kinases are a group of non-receptor tyrosine kinases that play a crucial role in the regulation of cell growth, differentiation, and survival. PP2 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Mécanisme D'action
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione acts as a competitive inhibitor of ATP binding to Src-family kinases. It binds to the ATP-binding site of the kinase domain and prevents the transfer of phosphate groups to downstream substrates. This leads to the inhibition of downstream signaling pathways and ultimately the suppression of cell growth and survival.
Biochemical and Physiological Effects:
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and asthma. 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione in lab experiments include its high specificity for Src-family kinases, its ability to inhibit kinase activity in a reversible manner, and its relatively low toxicity. However, 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has some limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research involving 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione. One area of interest is the development of more potent and selective inhibitors of Src-family kinases. Another area of interest is the investigation of the role of Src-family kinases in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione as a therapeutic agent in clinical trials for cancer and inflammatory diseases is an area of active research.
Méthodes De Synthèse
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with piperidine-1-carboxamidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione.
Applications De Recherche Scientifique
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been widely used as a research tool to investigate the role of Src-family kinases in various biological processes. It has been shown to inhibit the activity of Src, Fyn, Yes, Lyn, and Lck kinases with high specificity. 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been used to study the signaling pathways involved in cell migration, proliferation, and survival. It has also been used to investigate the role of Src-family kinases in cancer, inflammation, and neuronal function.
Propriétés
IUPAC Name |
1-[2-(piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-14-8-9-15(20)18(14)13-7-3-2-6-12(13)16(21)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWCLYVPEJJFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)
![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)
![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)



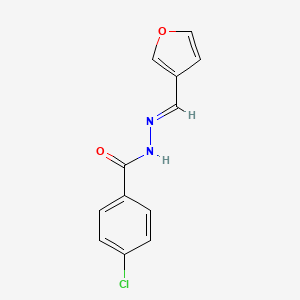
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
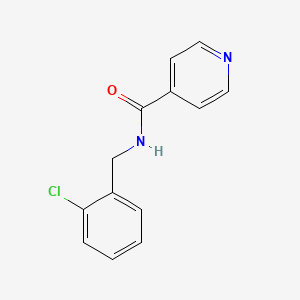
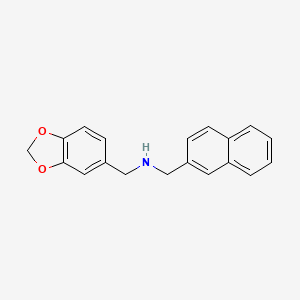
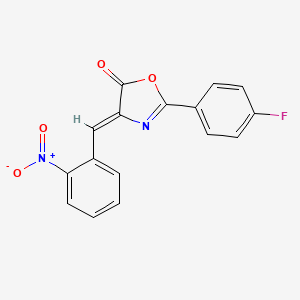
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
